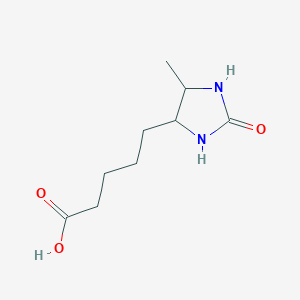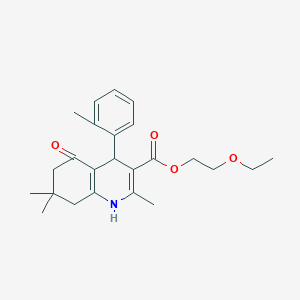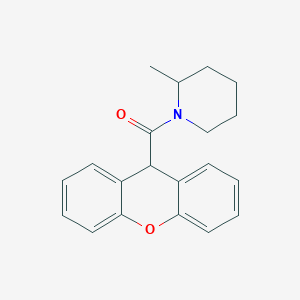![molecular formula C18H17ClN2O3S B4895117 3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is also known as CBX and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of CBX is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB pathway and the PI3K/Akt pathway. CBX has also been found to modulate the expression of various genes, including genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CBX has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. CBX has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, CBX has been found to improve cognitive function and protect neurons from oxidative stress.
実験室実験の利点と制限
CBX has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various fields of scientific research. However, CBX also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for CBX research, including the identification of its molecular targets and the development of more efficient synthesis methods. CBX may also have potential applications in other fields of scientific research, including cardiovascular disease, diabetes, and infectious diseases. Further research is needed to fully understand the potential applications of CBX and its mechanism of action.
Conclusion:
In conclusion, CBX is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields of scientific research. CBX can be synthesized using different methods, and it has been found to have potential applications in cancer research, neuroprotection, and inflammation. The mechanism of action of CBX is not fully understood, but it is believed to involve the inhibition of various cellular pathways. CBX has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. CBX has several advantages for lab experiments, including its high purity and yield, but it also has some limitations. The future directions for CBX research include the identification of its molecular targets and the development of more efficient synthesis methods.
合成法
CBX can be synthesized using different methods, including the reaction of 2-mercapto-1H-benzimidazole with 4-chlorophenylethanol in the presence of sodium hydride and 3-chloropropionic acid. Another method involves the reaction of 2-mercapto-1H-benzimidazole with 4-chlorophenylethanol in the presence of potassium carbonate and 3-bromopropionic acid. Both methods have been found to yield CBX with high purity and yield.
科学的研究の応用
CBX has been found to have potential applications in various fields of scientific research, including cancer research, neuroprotection, and inflammation. In cancer research, CBX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, CBX has been found to protect neurons from oxidative stress and improve cognitive function. In inflammation, CBX has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
3-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-13-5-7-14(8-6-13)24-11-12-25-18-20-15-3-1-2-4-16(15)21(18)10-9-17(22)23/h1-8H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDUOESADMQDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)SCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)
![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)

![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)